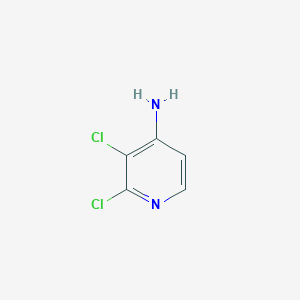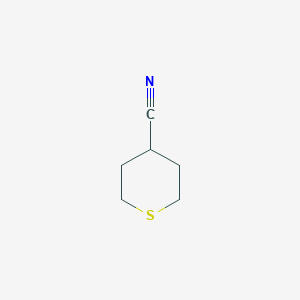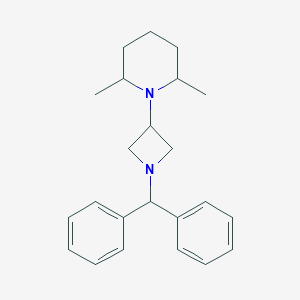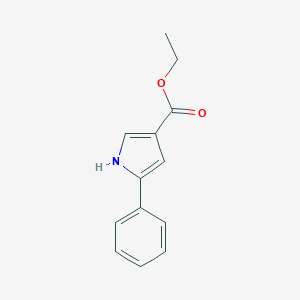
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
Übersicht
Beschreibung
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO3 It is a derivative of benzene, featuring bromine, fluorine, methoxy, and nitro functional groups
Vorbereitungsmethoden
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-2-fluoro-5-nitrobenzene with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions on the aromatic ring, facilitated by the electron-withdrawing effects of the nitro group.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and interactions due to its unique functional groups.
Medicinal Chemistry: Researchers explore its potential as a building block for the development of new drugs with specific biological activities.
Wirkmechanismus
The mechanism of action of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene depends on the specific application. In organic synthesis, its reactivity is primarily influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, which affect the compound’s behavior in electrophilic and nucleophilic reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-3-nitrobenzene: Lacks the fluorine and methoxy groups, resulting in different reactivity and applications.
1-Bromo-5-fluoro-2-methyl-3-nitrobenzene:
2-Bromo-4-fluoro-6-nitroanisole: Another related compound with different substitution patterns on the benzene ring, leading to variations in reactivity and applications.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical properties and make it valuable for various scientific research applications.
Eigenschaften
IUPAC Name |
1-bromo-5-fluoro-2-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-5(8)2-4(9)3-6(7)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUJVOPHLHFICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634028 | |
| Record name | 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179897-92-8 | |
| Record name | 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)](/img/structure/B71336.png)
![methyl (2S)-1-[(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B71340.png)
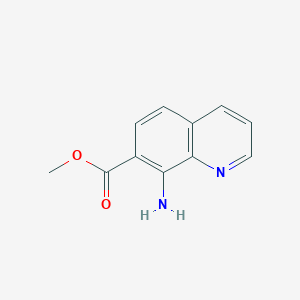
![Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B71343.png)
![3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B71345.png)
![8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B71347.png)
